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Compound of Interest |

4-(5H-dibenzo(a,d)cyclohepten-5-
Compound Name: ylidene)-1-(4-(2H-tetrazol-5-
ylhbutyl)piperidine

Cat. No.: B1666103

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of AT-
56 (CAS 162640-98-4), a potent and selective inhibitor of lipocalin-type prostaglandin D
synthase (L-PGDS). The following sections detail predicted Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for their acquisition. This information is crucial for the identification, characterization,
and quality control of this compound in research and drug development settings.

Chemical Structure and Properties

e Chemical Name: 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-
piperidine

e Molecular Formula: C2sH27Ns
e Molecular Weight: 397.52 g/mol

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra, the following data has been
predicted based on the chemical structure of AT-56. These predictions are intended to serve as
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a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (500 MHz, CDClIs)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
Aromatic protons
7.35-7.20 m 8H (dibenzola,d]cyclohept
ene)
Olefinic protons
6.90 s 2H (dibenzol[a,d]cyclohept
ene)
-CHz- (butyl chain,
3.05 t,J=75Hz 2H _
adjacent to tetrazole)
2.50-2.30 m 8H Piperidine ring protons
-CHz- (butyl chain,
2.45 t,J=7.5Hz 2H _ o
adjacent to piperidine)
-CHz-CHz- (central
1.80-1.60 m 4H

butyl chain protons)

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)
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Chemical Shift (6, ppm)

Assignment

156.0 Tetrazole C5

1415 Quaternary C (dibenzo[a,d]cycloheptene)
138.0 Quaternary C (dibenzo[a,d]cycloheptene)
135.0 C=C (piperidine side)

132.5 Aromatic CH

130.0 Aromatic CH

129.5 Aromatic CH

128.0 Aromatic CH

127.0 Olefinic CH (dibenzo[a,d]cycloheptene)
58.0 Piperidine CH:z (adjacent to N)

54.0 Piperidine CH: (adjacent to C=C)

32.0 Piperidine CH2

29.0 Butyl CH:2

27.0 Butyl CHz

23.0 Butyl CHz

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?)

Functional Group

Description

3100 - 3000 C-H stretch Aromatic and Olefinic
2950 - 2850 C-H stretch Aliphatic

1640 C=C stretch Alkene

1600, 1490, 1450 C=C stretch Aromatic ring

1550 - 1475 N=N stretch Tetrazole ring

1200 - 1000 C-N stretch Amine

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment lon
397.23 [M]* (Molecular lon)
369.22 [M - N2]*+
[M - CaHsNs]* (Loss of tetrazolylbutyl side
285.17
chain)
Ci7H1s]* (Dibenzo[a,d]cycloheptenylidene
21512 [Ca7Has]* ( [a,d]cy pteny
fragment)
112.12 [CeH12N]* (Piperidine ring fragment)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a

compound such as AT-56.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of AT-56 in 0.6 mL of deuterated

chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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e Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband
probe.

e 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

o Employ a 30-degree pulse width with a relaxation delay of 1.0 second.

o Collect 16 scans and apply a line broadening of 0.3 Hz during processing.

e 13C NMR Acquisition:

o

Acquire a one-dimensional carbon spectrum with a spectral width of 250 ppm.

[¢]

Use a proton-decoupled pulse sequence.

[¢]

Employ a 45-degree pulse width with a relaxation delay of 2.0 seconds.

[e]

Collect 1024 scans and apply a line broadening of 1.0 Hz during processing.

o Data Processing: Process the raw data using appropriate NMR software. Perform Fourier
transformation, phase correction, and baseline correction. Calibrate the chemical shifts
relative to the TMS signal (0.00 ppm for *H and 3C).

IR Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1
mg of AT-56 with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it
into a transparent disk using a hydraulic press.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition:
o Collect a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and collect the sample spectrum.
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o Scan in the range of 4000 to 400 cm~1.

o Co-add 32 scans to improve the signal-to-noise ratio.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final IR spectrum.

Mass Spectrometry

o Sample Preparation: Dissolve approximately 1 mg of AT-56 in 1 mL of a suitable solvent,
such as methanol or acetonitrile.

 Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF)
or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

o Data Acquisition:

[e]

Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.

o

Operate the ESI source in positive ion mode.

[¢]

Set the capillary voltage to 3.5-4.5 kV and the source temperature to 100-150°C.

[¢]

Acquire mass spectra over a mass range of m/z 50-1000.

o Data Processing: Process the acquired data to identify the molecular ion peak and major
fragment ions. Determine the elemental composition of the ions based on their accurate
mass measurements.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a
conceptual relationship of the spectroscopic techniques.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Relationship between spectroscopic techniques and the structural information they
provide.

 To cite this document: BenchChem. [Spectroscopic Profile of AT-56 (CAS 162640-98-4): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666103#cas-162640-98-4-spectroscopic-data-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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